D-xylulose

Catalog No.
S547443
CAS No.
5962-29-8
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-xylulose

CAS Number

5962-29-8

Product Name

D-xylulose

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1

InChI Key

ZAQJHHRNXZUBTE-WUJLRWPWSA-N

SMILES

C(C(C(C(=O)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Lyxulose, Xylulose, Xylulose, (D-threo)-Isomer, Xylulose, (L-threo)-Isomer

Canonical SMILES

C(C(C(C(=O)CO)O)O)O

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)O

Description

The exact mass of the compound D-xylulose is 150.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Ketoses. It belongs to the ontological category of xylulose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pentose Phosphate Pathway:

  • D-Xylulose acts as a crucial intermediate in the pentose phosphate pathway (PPP) [Source: Santa Cruz Biotechnology - D-Xylulose ]. This pathway is vital for generating nucleotides, essential building blocks for RNA and DNA.
  • Research explores how D-Xylulose metabolism influences cellular functions through the PPP [Source: Effects of increased transaldolase activity on D-xylulose and D-glucose metabolism in Saccharomyces cerevisiae cell extracts., T. Senac, B. Hahn-Hägerdal, Appl Environ Microbiol. 1991 Nov; 42(2): 284-9. ].

Methylerythritol Phosphate (MEP) Pathway:

  • D-Xylulose plays a role as a precursor in the MEP pathway, another essential route for generating various biomolecules [Source: Plants | Free Full-Text | Exploring the Deoxy-D-xylulose-5-phosphate Synthase Gene Family in Tomato (Solanum lycopersicum) ].
  • Research focuses on understanding how D-Xylulose influences the MEP pathway, particularly in plant tissues, for the production of pigments, flavors, and other important compounds [Source: Plants | Free Full-Text | Exploring the Deoxy-D-xylulose-5-phosphate Synthase Gene Family in Tomato (Solanum lycopersicum) ].

Antibiotic Production and Drug Development:

  • D-Xylulose serves as a substrate for the production of certain antibiotics [Source: D-Xylulose | CAS 551-84-8 | SCBT - Santa Cruz Biotechnology ].
  • Research investigates D-Xylulose's potential as a target for the development of new antibiotics and other therapeutic agents [Source: D-Xylulose | Cas# 551-84-8 - GlpBio ]. For instance, the enzyme that converts D-Xylulose to another molecule in the MEP pathway is a target for antimalarial drugs [Source: D-Xylulose | Cas# 551-84-8 - GlpBio ].

Studying Gene Expression and Enzyme Function:

  • D-Xylulose's role in metabolic pathways makes it a valuable tool for researchers to study gene expression and enzyme function [Source: D-Xylulose | CAS 551-84-8 | SCBT - Santa Cruz Biotechnology ].
  • By observing how cells utilize D-Xylulose, researchers gain insights into how genes are regulated and how enzymes operate within these pathways.

D-xylulose is a five-carbon sugar ketose with the molecular formula C5H10O5C_5H_{10}O_5 and a molecular weight of approximately 150.13 g/mol. It is classified as a ketopentose, specifically known as D-threo-2-pentulose. D-xylulose plays a crucial role in various metabolic pathways, particularly in the pentose phosphate pathway, which is vital for cellular metabolism and energy production in both prokaryotic and eukaryotic organisms .

  • Reduction Reaction: D-xylulose can be converted to xylitol through the action of the enzyme D-xylulose reductase, utilizing NAD+ as a cofactor:

    xylitol+NAD+D xylulose+NADH+H+\text{xylitol}+\text{NAD}^+\rightleftharpoons \text{D xylulose}+\text{NADH}+\text{H}^+
  • Phosphorylation: D-xylulose is phosphorylated by D-xylulokinase to form xylulose 5-phosphate, which is then integrated into the pentose phosphate pathway .
  • Isomerization: D-xylulose can be enzymatically isomerized from D-xylose through various carbohydrate isomerases, which have been studied extensively for their efficiency and substrate specificity .

D-xylulose is essential for cellular metabolism. It serves as an intermediate in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis. In various organisms, including yeast and molds, D-xylulose reductase converts xylitol to D-xylulose, facilitating energy production and metabolic processes . Additionally, it plays a role in the fermentation of xylose into ethanol in certain fungi .

D-xylulose has several applications:

  • Biochemical Research: It serves as a key intermediate in metabolic studies, particularly those involving the pentose phosphate pathway.
  • Food Industry: As a sugar component, it may be involved in various food formulations.
  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications due to their biological activities.

Studies have shown that D-xylulose interacts with various enzymes in metabolic pathways:

  • The action of D-xylulose reductase highlights its role in converting xylitol to D-xylulose, which is crucial for cellular energy production.
  • Interaction with xylulokinase demonstrates its importance in phosphorylating sugars for further metabolic use .

D-xylulose shares structural similarities with other pentoses and hexoses. Here are some comparable compounds:

Compound NameTypeKey Features
D-xyloseAldopentoseAn aldehyde form of a five-carbon sugar.
L-arabinoseAldopentoseAnother five-carbon sugar with different stereochemistry.
FructoseKetohexoseA six-carbon sugar ketose that plays a role in energy metabolism.
RibuloseKetopentoseA five-carbon ketone sugar involved in photosynthesis.

Uniqueness of D-Xylulose:
D-xylulose's uniqueness lies in its specific role within the pentose phosphate pathway and its ability to be interconverted from other sugars through enzymatic reactions. Unlike its aldopentose counterpart (D-xylose), it participates directly in energy production pathways via phosphorylation processes that are essential for cellular function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 g/mol

Monoisotopic Mass

150.05282342 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

15°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9N4LZL67SA
YSC9WAF8X1

Other CAS

5962-29-8
551-84-8

Wikipedia

Xylulose

Dates

Modify: 2023-08-15
1: Piel J, Donath J, Bandemer K, Boland W. Mevalonate-Independent Biosynthesis of Terpenoid Volatiles in Plants: Induced and Constitutive Emission of Volatiles. Angew Chem Int Ed Engl. 1998 Oct 2;37(18):2478-2481. doi: 10.1002/(SICI)1521-3773(19981002)37:18<2478::AID-ANIE2478>3.0.CO;2-Q. PubMed PMID: 29711361.
2: Lei Z, Wu Y, Nie W, Yin D, Yin X, Guo Y, Aggrey SE, Yuan J. Transcriptomic Analysis of Xylan Oligosaccharide Utilization Systems in Pediococcus acidilactici Strain BCC-1. J Agric Food Chem. 2018 Apr 27. doi: 10.1021/acs.jafc.8b00210. [Epub ahead of print] PubMed PMID: 29681147.
3: Handa S, Dempsey DR, Ramamoorthy D, Cook N, Guida WC, Spradling TJ, White JK, Woodcock HL, Merkler DJ. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans. Biochem Mol Biol J. 2018;4(1). pii: 2. doi: 10.21767/2471-8084.100051. Epub 2018 Jan 29. PubMed PMID: 29552677; PubMed Central PMCID: PMC5851014.
4: Wasserstrom L, Portugal-Nunes D, Almqvist H, Sandström AG, Lidén G, Gorwa-Grauslund MF. Exploring D-xylose oxidation in Saccharomyces cerevisiae through the Weimberg pathway. AMB Express. 2018 Mar 5;8(1):33. doi: 10.1186/s13568-018-0564-9. PubMed PMID: 29508097; PubMed Central PMCID: PMC5838027.
5: Solovjeva ON, Kovina MV, Zavialova MG, Zgoda VG, Shcherbinin DS, Kochetov GA. New in the mechanism of one-substrate transketolase reaction. Biosci Rep. 2018 Mar 2. pii: BSR20180246. doi: 10.1042/BSR20180246. [Epub ahead of print] PubMed PMID: 29500317.
6: Conde A, Neves A, Breia R, Pimentel D, Dinis LT, Bernardo S, Correia CM, Cunha A, Gerós H, Moutinho-Pereira J. Kaolin particle film application stimulates photoassimilate synthesis and modifies the primary metabolome of grape leaves. J Plant Physiol. 2018 Apr;223:47-56. doi: 10.1016/j.jplph.2018.02.004. Epub 2018 Feb 11. PubMed PMID: 29486461.
7: Kawamukai M. Biosynthesis and applications of prenylquinones. Biosci Biotechnol Biochem. 2018 Feb 19:1-15. doi: 10.1080/09168451.2018.1433020. [Epub ahead of print] PubMed PMID: 29457959.
8: Sass A, Everaert A, Van Acker H, Van den Driessche F, Coenye T. Targeting the Nonmevalonate Pathway in Burkholderia cenocepacia Increases Susceptibility to Certain β-Lactam Antibiotics. Antimicrob Agents Chemother. 2018 Apr 26;62(5). pii: e02607-17. doi: 10.1128/AAC.02607-17. Print 2018 May. PubMed PMID: 29439968.
9: Park YJ, Jung BK, Hong SJ, Park GS, Ibal JC, Pham H, Shin JH. Expression and Characterization of Calcium- and Zinc-Tolerant Xylose Isomerase from Anoxybacillus kamchatkensis G10. J Microbiol Biotechnol. 2018 Apr 28;28(4):606-612. doi: 10.4014/jmb.1712.12021. PubMed PMID: 29429321.
10: Zhang J, Zhang B, Zhao Y, Yang X, Huang M, Cui P, Zhang W, Li J, Zhang Y. Snapshots of catalysis: Structure of covalently bound substrate trapped in Mycobacterium tuberculosis thiazole synthase (ThiG). Biochem Biophys Res Commun. 2018 Feb 26;497(1):214-219. doi: 10.1016/j.bbrc.2018.02.056. Epub 2018 Feb 8. PubMed PMID: 29428731.
11: Huang J, Chen Z, Zhang W, Zhang T, Mu W. D-lyxose isomerase and its application for functional sugar production. Appl Microbiol Biotechnol. 2018 Mar;102(5):2051-2062. doi: 10.1007/s00253-018-8746-6. Epub 2018 Feb 1. Review. PubMed PMID: 29392387.
12: Wang X, Dowd CS. The Methylerythritol Phosphate Pathway: Promising Drug Targets in the Fight against Tuberculosis. ACS Infect Dis. 2018 Mar 9;4(3):278-290. doi: 10.1021/acsinfecdis.7b00176. Epub 2018 Feb 8. PubMed PMID: 29390176.
13: Dalla Costa L, Emanuelli F, Trenti M, Moreno-Sanz P, Lorenzi S, Coller E, Moser S, Slaghenaufi D, Cestaro A, Larcher R, Gribaudo I, Costantini L, Malnoy M, Grando MS. Induction of Terpene Biosynthesis in Berries of Microvine Transformed with VvDXS1 Alleles. Front Plant Sci. 2018 Jan 17;8:2244. doi: 10.3389/fpls.2017.02244. eCollection 2017. PubMed PMID: 29387072; PubMed Central PMCID: PMC5776104.
14: Ikawa Y, Ohnishi S, Shoji A, Furutani A, Tsuge S. Concomitant Regulation by a LacI-Type Transcriptional Repressor XylR on Genes Involved in Xylan and Xylose Metabolism and the Type III Secretion System in Rice Pathogen Xanthomonas oryzae pv. oryzae. Mol Plant Microbe Interact. 2018 Apr 3:MPMI11170277R. doi: 10.1094/MPMI-11-17-0277-R. [Epub ahead of print] PubMed PMID: 29360015.
15: Rasulov B, Talts E, Bichele I, Niinemets Ü. Evidence That Isoprene Emission Is Not Limited by Cytosolic Metabolites. Exogenous Malate Does Not Invert the Reverse Sensitivity of Isoprene Emission to High [CO(2)]. Plant Physiol. 2018 Feb;176(2):1573-1586. doi: 10.1104/pp.17.01463. Epub 2017 Dec 12. PubMed PMID: 29233849; PubMed Central PMCID: PMC5813527.
16: Pengfei Z, Jianhua Z, Rongmin Y, Jiachen Z. Enzyme Inhibitors Cause Multiple Effects on Accumulation of Monoterpene Indole Alkaloids in Catharanthus Roseus Cambial Meristematic Cell Cultures. Pharmacogn Mag. 2017 Oct-Dec;13(52):732-737. doi: 10.4103/0973-1296.218121. Epub 2017 Nov 13. PubMed PMID: 29200741; PubMed Central PMCID: PMC5701419.
17: Yang D, Fang Y, Xia P, Zhang X, Liang Z. Diverse responses of tanshinone biosynthesis to biotic and abiotic elicitors in hairy root cultures of Salvia miltiorrhiza and Salvia castanea Diels f. tomentosa. Gene. 2018 Feb 15;643:61-67. doi: 10.1016/j.gene.2017.11.067. Epub 2017 Nov 28. PubMed PMID: 29196256.
18: Beyene G, Solomon FR, Chauhan RD, Gaitán-Solis E, Narayanan N, Gehan J, Siritunga D, Stevens RL, Jifon J, Van Eck J, Linsler E, Gehan M, Ilyas M, Fregene M, Sayre RT, Anderson P, Taylor NJ, Cahoon EB. Provitamin A biofortification of cassava enhances shelf life but reduces dry matter content of storage roots due to altered carbon partitioning into starch. Plant Biotechnol J. 2017 Nov 28. doi: 10.1111/pbi.12862. [Epub ahead of print] PubMed PMID: 29193665.
19: Du F, Fan J, Wang T, Wu Y, Grierson D, Gao Z, Xia Y. Identification of differentially expressed genes in flower, leaf and bulb scale of Lilium oriental hybrid 'Sorbonne' and putative control network for scent genes. BMC Genomics. 2017 Nov 22;18(1):899. doi: 10.1186/s12864-017-4303-4. PubMed PMID: 29166855; PubMed Central PMCID: PMC5700745.
20: T V, Bansal N, Kumari K, Prashat G R, Sreevathsa R, Krishnan V, Kumari S, Dahuja A, Lal SK, Sachdev A, Praveen S. Comparative Analysis of Tocopherol Biosynthesis Genes and Its Transcriptional Regulation in Soybean Seeds. J Agric Food Chem. 2017 Dec 20;65(50):11054-11064. doi: 10.1021/acs.jafc.7b03448. Epub 2017 Dec 8. PubMed PMID: 29121768.

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